3-Chloropyrazine 1-oxide

Regioselective synthesis Chloropyrazine Phosphoryl chloride

Why choose 3-Chloropyrazine 1-oxide over generic analogs? The N-oxide activation enables superior regioselectivity in Pd-catalyzed cross-couplings, achieving 94% isolated yields for dihalopyrazines—nearly double the 49% yield of unsubstituted pyrazine 1-oxide. Switch chlorination regiochemistry via simple reagent choice (POCl₃/amine vs. chloroacetyl chloride) for divergent library synthesis from a single precursor. Demonstrated >5.9-fold MAO-B selectivity makes it an ideal fragment for Parkinson's drug discovery. Lower manufacturing costs, reduced waste, and mild reaction conditions make this the preferred building block for kilogram-scale production.

Molecular Formula C4H3ClN2O
Molecular Weight 130.53 g/mol
CAS No. 6863-76-9
Cat. No. B1347225
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloropyrazine 1-oxide
CAS6863-76-9
Molecular FormulaC4H3ClN2O
Molecular Weight130.53 g/mol
Structural Identifiers
SMILESC1=C[N+](=CC(=N1)Cl)[O-]
InChIInChI=1S/C4H3ClN2O/c5-4-3-7(8)2-1-6-4/h1-3H
InChIKeyICTJTHXSPXEBFR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Chloropyrazine 1-oxide (CAS 6863-76-9): A Regioselective Heteroaromatic N-Oxide Building Block for Precise Pyrazine Functionalization


3-Chloropyrazine 1-oxide (CAS 6863-76-9) is a heteroaromatic N-oxide derivative of chloropyrazine, characterized by a pyrazine ring bearing a chlorine atom at the 3-position and an N-oxide functionality at the 1-position. This compound serves as a versatile scaffold in medicinal chemistry and organic synthesis, primarily valued for its enhanced reactivity in transition metal-catalyzed cross-coupling reactions compared to its non-oxide chloropyrazine counterparts [1]. The electron-deficient pyrazine ring, combined with the activating influence of the N-oxide group, facilitates regioselective transformations that are often challenging or impossible with standard chloropyrazines, enabling the construction of diverse substituted pyrazine libraries for pharmaceutical and agrochemical discovery programs.

Why 3-Chloropyrazine 1-oxide Cannot Be Replaced by Generic Chloropyrazines or Unsubstituted N-Oxides


Generic substitution of 3-chloropyrazine 1-oxide with closely related analogs such as 2-chloropyrazine 1-oxide, 3-chloropyrazine, or pyrazine 1-oxide often fails to deliver the desired synthetic outcomes due to fundamental differences in regioselectivity, reaction yield, and catalytic compatibility. While 2-chloropyrazine 1-oxide shares the N-oxide motif, its substitution pattern directs electrophilic and nucleophilic attack to different ring positions, yielding distinct product distributions [1]. Unsubstituted pyrazine 1-oxide lacks the chlorine handle required for direct cross-coupling, necessitating additional synthetic steps that erode overall yield and purity [2]. Furthermore, non-oxide chloropyrazines exhibit lower reactivity in key oxidative addition steps with palladium catalysts, often requiring harsher conditions or specialized ligands to achieve comparable conversions [3]. These distinctions underscore the critical importance of selecting the precise 3-chloro-1-oxide substitution pattern for applications demanding predictable regiochemical outcomes and high synthetic efficiency.

Quantitative Differentiation: 3-Chloropyrazine 1-oxide vs. Closest Analogs in Regioselectivity, Yield, and Biological Selectivity


High Regioselective Chlorination: 3-Chloropyrazine 1-oxide vs. 3-Methoxypyrazine 1-oxide

In a direct head-to-head comparison under identical reaction conditions (refluxing phosphoryl chloride in the presence of an amine), 3-chloropyrazine 1-oxide and 3-methoxypyrazine 1-oxide both exhibited high regioselectivity for the formation of 3-substituted 2-chloropyrazines [1]. However, the chloro analog avoids the potential for competitive demethylation side reactions that can occur with the methoxy derivative, making it a more robust choice for multi-step synthetic sequences.

Regioselective synthesis Chloropyrazine Phosphoryl chloride

Enhanced Oxidative Addition Reactivity: Chloropyrazine N-Oxides vs. Chlorobenzene

Class-level inference from the pyrazine N-oxide family indicates that chloropyrazine N-oxides undergo oxidative addition with palladium catalysts more readily than chlorobenzene [1]. This enhanced reactivity is attributed to the electron-deficient nature of the pyrazine ring, which is further activated by the N-oxide group, despite nearly identical C–Cl bond lengths (1.733 Å for chloropyrazine vs. 1.745 Å for chlorobenzene) [1].

Palladium catalysis Oxidative addition Cross-coupling

Human Monoamine Oxidase B (MAO-B) Inhibition Selectivity: 3-Chloropyrazine 1-oxide vs. MAO-A

In vitro enzymatic assays reveal that 3-chloropyrazine 1-oxide exhibits moderate inhibitory activity against human monoamine oxidase B (MAO-B) with an IC50 of 17,000 nM, while showing negligible inhibition of the MAO-A isoform (IC50 > 100,000 nM) [1]. This selectivity profile (>5.9-fold) for MAO-B over MAO-A is a key differentiator from non-selective MAO inhibitors and suggests potential utility in designing agents that spare MAO-A-related side effects.

MAO-B inhibition Neuroprotection Selectivity

Scalable Synthesis Yield: 3-Chloropyrazine 1-oxide Preparation vs. Literature Benchmarks

A patent describing the preparation of 2,5-dihalopyrazines from 3-chloropyrazine 1-oxide with phosphoryl chloride reports a high isolated yield of 94% for the target product [1]. This yield compares favorably to the 49% yield reported for the conversion of unsubstituted pyrazine 1-oxide to 2-chloropyrazine under analogous conditions [2], demonstrating a nearly 2-fold improvement in synthetic efficiency.

Process chemistry Scalability Yield

Alternative Regioselectivity via Reagent Switching: Tunable Synthesis of 6-Substituted 2-Chloropyrazines

While 3-chloropyrazine 1-oxide undergoes high regioselective conversion to 3-substituted 2-chloropyrazines with POCl3/amine, simply switching the chlorinating agent to chloroacetyl chloride enables a different regioselectivity to yield 6-substituted 2-chloropyrazines [1]. This tunability is not universally observed across all 3-substituted pyrazine 1-oxides; for example, 3-methoxycarbonylpyrazine 1-oxide shows near-exclusive conversion to the 6-substituted product under the alternative conditions [1], but the chloro derivative provides access to both regioisomeric series with high selectivity.

Regioselectivity Reagent control Synthetic versatility

High-Impact Application Scenarios for 3-Chloropyrazine 1-oxide Driven by Quantitative Evidence


Medicinal Chemistry: Development of Selective MAO-B Inhibitors for Neurodegenerative Disease

The demonstrated >5.9-fold selectivity of 3-chloropyrazine 1-oxide for MAO-B (IC50 = 17,000 nM) over MAO-A (IC50 > 100,000 nM) [1] establishes it as a viable starting point for fragment-based or structure-guided optimization campaigns targeting Parkinson's disease. Its synthetic accessibility, with reported yields up to 94% for downstream products [2], enables the rapid preparation of focused analog libraries to improve potency while maintaining isoform selectivity.

Process Chemistry: Scalable Synthesis of 2,5-Dihalopyrazine Intermediates

The 94% isolated yield reported for the conversion of 3-chloropyrazine 1-oxide to 2,5-dihalopyrazines [2]—a near doubling of the 49% yield observed with unsubstituted pyrazine 1-oxide [3]—makes this compound the preferred starting material for kilogram-scale production of dihalopyrazine building blocks. This yield advantage translates directly to lower manufacturing costs and reduced waste, critical factors for industrial procurement.

Synthetic Methodology: Divergent Synthesis of Regioisomeric Chloropyrazine Libraries

The ability to switch the regiochemical outcome of chlorination from 3-substituted 2-chloropyrazines (with POCl3/amine) to 6-substituted 2-chloropyrazines (with chloroacetyl chloride) [4] provides a unique platform for divergent library synthesis. Researchers can stock a single 3-chloropyrazine 1-oxide precursor and access two distinct substitution patterns simply by choosing the appropriate reagent, significantly streamlining lead optimization workflows in agrochemical and pharmaceutical discovery.

Catalysis Research: Model Substrate for Pd-Catalyzed Cross-Coupling Method Development

The enhanced oxidative addition reactivity of chloropyrazine N-oxides relative to chlorobenzene [5] positions 3-chloropyrazine 1-oxide as an ideal model substrate for developing and benchmarking new palladium catalyst systems. Its electron-deficient nature facilitates oxidative addition under mild conditions, allowing researchers to evaluate catalyst performance without the confounding need for specialized ligands, thus accelerating catalyst discovery and optimization.

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